molecular formula C10H12BrNO B1489778 1-[(2-Bromophenyl)methyl]azetidin-3-ol CAS No. 1339189-73-9

1-[(2-Bromophenyl)methyl]azetidin-3-ol

Cat. No. B1489778
CAS RN: 1339189-73-9
M. Wt: 242.11 g/mol
InChI Key: WVMXBWSRSPSBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)methylazetidin-3-ol, also known as BPM, is a heterocyclic organic compound that is widely used in scientific research and in the development of new pharmaceuticals. BPM has been studied extensively in recent years due to its unique properties and its potential applications in both medicinal and industrial processes.

Mechanism of Action

1-[(2-Bromophenyl)methyl]azetidin-3-ol acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. This inhibition is reversible and can be overcome by increasing the concentration of the substrate. 1-[(2-Bromophenyl)methyl]azetidin-3-ol also binds to proteins, disrupting their structure and function. 1-[(2-Bromophenyl)methyl]azetidin-3-ol binds to drug targets, such as receptors, enzymes, and transporters, and can interfere with their function. 1-[(2-Bromophenyl)methyl]azetidin-3-ol also binds to DNA, affecting its structure and function.
Biochemical and Physiological Effects
1-[(2-Bromophenyl)methyl]azetidin-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, disrupt the structure and function of proteins, and interfere with the function of drug targets. 1-[(2-Bromophenyl)methyl]azetidin-3-ol has also been shown to affect the structure and function of DNA, and to affect the pharmacokinetics of drugs. In addition, 1-[(2-Bromophenyl)methyl]azetidin-3-ol has been shown to have an anti-inflammatory effect, as well as to have an effect on the central nervous system.

Advantages and Limitations for Lab Experiments

1-[(2-Bromophenyl)methyl]azetidin-3-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily controlled. It is also non-toxic and has a low molecular weight, making it easy to handle and store. In addition, 1-[(2-Bromophenyl)methyl]azetidin-3-ol is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, 1-[(2-Bromophenyl)methyl]azetidin-3-ol has some limitations for use in laboratory experiments. It is not very stable, and it can be easily degraded by light and heat. In addition, 1-[(2-Bromophenyl)methyl]azetidin-3-ol can react with other compounds, making it difficult to control its concentration in experiments.

Future Directions

The potential applications of 1-[(2-Bromophenyl)methyl]azetidin-3-ol are vast, and there are many future directions for research involving this compound. 1-[(2-Bromophenyl)methyl]azetidin-3-ol could be used to study the structure and function of proteins, and to investigate the mechanism of action of various drugs. In addition, 1-[(2-Bromophenyl)methyl]azetidin-3-ol could be used to study the pharmacokinetics of drugs, as well as to investigate the effects of drugs on the central nervous system. 1-[(2-Bromophenyl)methyl]azetidin-3-ol could also be used to develop new drugs and to study the structure and function of biological membranes. Finally, 1-[(2-Bromophenyl)methyl]azetidin-3-ol could be used to develop new materials for industrial processes.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]azetidin-3-ol has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used to study the structure and function of biological membranes and to investigate the mechanism of action of various drugs. 1-[(2-Bromophenyl)methyl]azetidin-3-ol has been used to study the pharmacokinetics of drugs, as well as to investigate the effects of drugs on the central nervous system. In addition, 1-[(2-Bromophenyl)methyl]azetidin-3-ol has been used to study the structure and function of proteins, and to investigate the mechanism of action of various drugs.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMXBWSRSPSBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromophenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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